4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves several steps. One common method starts with the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . This process yields the intermediate t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is then further reacted to form the final product . Industrial production methods typically involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory effects.
T-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: An intermediate in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research and industry .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(5-formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H15N3O2/c1-10-6-11(8-16)7-13-12(10)15-4-2-14(9-17)3-5-15/h6-9H,2-5H2,1H3 |
InChI Key |
KSWYXKYTOCCLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.